![molecular formula C13H20N4O B7577836 2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide](/img/structure/B7577836.png)
2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide
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Overview
Description
2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide, also known as A-84543, is a compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide involves its binding to the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which can modulate various cellular processes such as neurotransmitter release and gene expression. 2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide has been found to increase the activity of the α7 nAChR, leading to increased calcium influx and downstream effects.
Biochemical and Physiological Effects:
2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide has been found to have a range of biochemical and physiological effects. In addition to its ability to activate the α7 nAChR, 2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide has been shown to increase the release of acetylcholine and dopamine in the brain, which can have downstream effects on cognitive function and reward processing. 2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide has also been found to have analgesic effects, which may be mediated through its effects on the α7 nAChR and other neurotransmitter systems.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide in lab experiments is its selectivity for the α7 nAChR, which allows for more specific targeting of this receptor compared to other compounds that may have off-target effects. Additionally, 2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide has been extensively studied in animal models, providing a wealth of data on its effects and potential therapeutic applications. However, one limitation of using 2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide is its relatively low yield and purity, which can make it difficult to obtain sufficient quantities for experiments.
Future Directions
There are several potential future directions for research on 2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide. One area of interest is its potential use as a treatment for drug addiction, as preclinical studies have shown promising results in reducing drug-seeking behavior. Another area of interest is its potential use as a cognitive enhancer, as activation of the α7 nAChR has been linked to improved cognitive function and memory. Additionally, further studies may be needed to investigate the safety and efficacy of 2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide in human subjects.
Synthesis Methods
The synthesis of 2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide involves the reaction of 2-bromo-4'-cyanoacetophenone with 2-(2-aminoethyl)piperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 4-chloronicotinoyl chloride to obtain the final product. The yield of 2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide is typically around 30-40%, and the purity can be improved through recrystallization.
Scientific Research Applications
2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide has been studied for its potential therapeutic applications in various fields such as neuroscience, pain management, and drug addiction. In neuroscience, 2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide has been found to act as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive function and memory. 2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide has also been shown to have analgesic effects in animal models of pain, suggesting its potential use as a pain management drug. Additionally, 2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide has been studied for its ability to reduce drug-seeking behavior in animal models of drug addiction, indicating its potential use as a treatment for addiction.
properties
IUPAC Name |
2-[4-(2-aminoethyl)piperidin-1-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c14-5-1-10-3-7-17(8-4-10)12-9-11(13(15)18)2-6-16-12/h2,6,9-10H,1,3-5,7-8,14H2,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNUNJLQRNNCLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)C2=NC=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Aminoethyl)piperidin-1-yl]pyridine-4-carboxamide |
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